![molecular formula C14H17N3O3 B5552926 N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate elements of cyclopropyl, hydrazino, and oxoacetamide functionalities. Compounds with these functionalities are often explored for their potential in various chemical reactions and biological activities, including serving as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds similar to "N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide" typically involves the condensation of hydrazines with aldehydes or ketones, followed by cyclization reactions. For instance, a study by Padaliya et al. (2013) described the synthesis of derivatives by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with various aldehydes (Padaliya, Parsania, & Kalavadia, 2013).

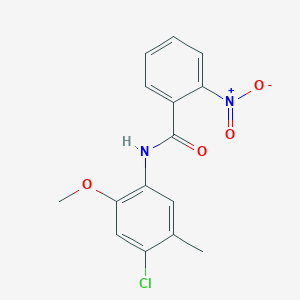

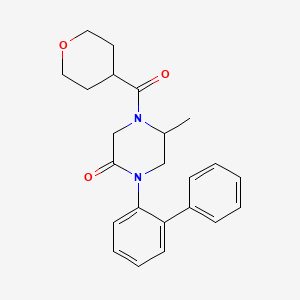

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often features complex ring systems and multiple functional groups. Structural analysis typically involves spectroscopic methods such as IR, NMR, and mass spectrometry. For example, Abe et al. (1993) utilized these techniques to elucidate the structures of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates and their reaction products (Abe & Kakehi, 1993).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cycloadditions and ring transformations. The reactivity can be influenced by the presence of the cyclopropyl group and the specific configuration of the oxoacetamide and hydrazino functionalities. Guo and Xia (2015) provided insights into the mechanistic aspects of cyclopropene reactions, demonstrating the diverse outcomes based on different substrates (Guo & Xia, 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. Wouters, Norberg, and Guccione (2002) discussed the crystal structures of related compounds, highlighting the significance of hydrogen-bonded dimers (Wouters, Norberg, & Guccione, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the structural elements of the compound. Studies like those by Prokopenko et al. (2007) explore the transformations of cyclopropyl-containing diazo compounds, shedding light on the chemical behavior of these molecules (Prokopenko et al., 2007).

Scientific Research Applications

Conformational Restriction and Bioactive Analogue Synthesis

Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, enhancing activity and investigating bioactive conformations. The synthesis of conformationally restricted analogues of histamine demonstrates the cyclopropane ring's utility in creating compounds with improved activity profiles due to their rigid structures, potentially leading to novel therapeutic agents (Kazuta, Matsuda, & Shuto, 2002).

Chiral Synthesis and Stereochemical Control

The synthesis of chiral bicyclic bis-lactam components for controlled self-assembly in hydrogen-bonded arrays showcases the cyclopropane-containing compound's role in constructing complex molecular architectures with high stereochemical control. This application is crucial for developing materials and molecules with specific optical properties, which can be used in various fields including drug discovery, catalysis, and nanotechnology (Brienne et al., 1997).

Metal Complexes and Catalysis

Cyclopropane derivatives are investigated for their ligational properties in metal complexes, demonstrating their potential in catalysis and material science. The ability of these compounds to form stable complexes with metals such as copper can be harnessed in the development of new catalysts and materials for industrial applications, including separation technologies and catalytic processes (Shah, 2016).

Cyclopropanation and Ring Expansion Reactions

The utility of cyclopropene derivatives in cyclopropanation and C-H insertion reactions offers a versatile approach to synthesizing complex heterocyclic and carbocyclic structures. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the introduction of cyclopropane rings can lead to compounds with enhanced biological activity and stability (Archambeau, Miege, Meyer, & Cossy, 2015).

Antimicrobial and Antioxidant Studies

The synthesis of cyclopropane-containing compounds and their evaluation for antimicrobial and antioxidant activities highlight the potential of these molecules in developing new therapeutic agents. The ability of these compounds to exhibit significant activity against various bacterial and fungal strains, as well as their antioxidant properties, suggests their utility in addressing resistance issues and oxidative stress-related diseases (Raghavendra et al., 2016).

properties

IUPAC Name |

N-cyclopropyl-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-20-12-7-3-10(4-8-12)9-15-17-14(19)13(18)16-11-5-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18)(H,17,19)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSCALDHONQRNY-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)